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Monooxoisodecyl Phthalate

Cat. No.: B1160689
M. Wt: 320.38
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Description

Contextualization of Phthalate (B1215562) Esters within Industrial and Environmental Applications

Phthalic acid esters (PAEs), commonly known as phthalates, are a class of synthetic chemical compounds primarily utilized as plasticizers to enhance the flexibility, durability, and workability of plastics, particularly polyvinyl chloride (PVC). atamanchemicals.com Their industrial applications are extensive, ranging from building materials like flooring and wall coverings to automotive interiors, electrical cable insulation, and coatings. atamanchemicals.comindustrialchemicals.gov.au Phthalates are also found in a wide array of consumer products, including adhesives, sealants, paints, printing inks, textiles, and personal care items such as perfumes and nail polishes. atamanchemicals.comnih.goviwaponline.com

The global production of PAEs is substantial, with estimates indicating a rise from 1.8 million tons in 1975 to over 8 million tons in 2011. researchgate.net More recent reports suggest the global plasticizer market was 10.88 million metric tons in 2022 and is projected to increase further. researchgate.net This widespread use leads to the continuous release of phthalates into the environment. diva-portal.org Since phthalates are not chemically bound to the polymer matrix, they can leach out from products over time, contaminating air, water, soil, and sediment. nih.govnih.gov This has led to their classification as major emerging contaminants and priority pollutants. researchgate.net

Phthalates are broadly categorized into low molecular weight (LMW) and high molecular weight (HMW) compounds. LMW phthalates like dimethyl phthalate (DMP) and diethyl phthalate (DEP) are common in personal care products, while HMW phthalates such as di(2-ethylhexyl) phthalate (DEHP), diisononyl phthalate (DINP), and diisodecyl phthalate (DIDP) are predominantly used as plasticizers in polymers. nih.goviwaponline.comdiva-portal.org

Evolution of Research Perspectives on Plasticizers and Environmental Contaminants

The scientific community's view of plasticizers has evolved significantly over the past few decades. Initially valued for their performance-enhancing properties in plastics, concerns about their environmental and health impacts began to emerge. atamanchemicals.comchemistryviews.org Research has increasingly focused on the persistence of phthalates in various environmental compartments and their potential to act as endocrine-disrupting chemicals (EDCs). researchgate.netchemistryviews.org

Studies have shown that phthalates are ubiquitous environmental contaminants, detected in everything from indoor dust to remote arctic communities. chemistryviews.orgresearchgate.netulaval.ca The primary route of human exposure is believed to be through dietary intake, as food can become contaminated during processing and packaging. nih.gov

This growing body of research has led to regulatory actions and a shift in the plasticizer market. Some LMW phthalates, such as DEHP, dibutyl phthalate (DBP), and butyl benzyl (B1604629) phthalate (BBP), have been restricted or banned in certain applications due to their potential adverse health effects. diva-portal.orgchemistryviews.org This has driven the development and use of alternative plasticizers, including HMW phthalates like DINP and DIDP, as well as non-phthalate alternatives. chemistryviews.orgresearchgate.net However, the environmental fate and toxicological profiles of many of these emerging plasticizers are not yet fully understood, leading to concerns about "regrettable substitution," where a banned chemical is replaced by another that may also pose risks. researchgate.netacs.org

Identification of Knowledge Gaps and Research Imperatives Concerning Monooxoisodecyl Phthalate

This compound (MOiDP) is a metabolite of the high molecular weight phthalate, diisodecyl phthalate (DiDP). nih.goviarc.frbohrium.com While research on parent phthalates like DiDP is ongoing, there are significant knowledge gaps specifically concerning its metabolites, including MOiDP.

Key research imperatives include:

Limited Toxicological Data: There is a general lack of comprehensive toxicological data for many phthalate metabolites, including MOiDP. researchgate.netacs.org Understanding the specific biological activities and potential hazards of these metabolites is crucial for accurate risk assessment.

Environmental Fate and Transport: While it is known that DiDP can biodegrade to its monoester form (monoisodecyl phthalate or MiDP) and then further oxidize to metabolites like MOiDP, the specific pathways, rates, and influencing factors in various environmental matrices are not well-defined. epa.gov

Analytical Challenges: The detection and quantification of phthalate metabolites in complex environmental and biological samples can be challenging. mdpi.comijres.org Developing and validating robust analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), is essential for accurate exposure assessment. bohrium.comresearchgate.net

Human Exposure Assessment: While biomonitoring studies have started to include oxidative metabolites like MOiDP as potential biomarkers for DiDP exposure, more research is needed to understand the correlation between external exposure and internal dose, as well as the toxicokinetics of these metabolites in humans. bohrium.comresearchgate.netindustrialchemicals.gov.au The fact that MOiDP is detected more frequently and at higher concentrations in urine than the primary metabolite MiDP suggests its importance as a biomarker. researchgate.net

Isomeric Complexity: DiDP is a complex mixture of isomers, which results in the formation of numerous structurally similar metabolites, including various isomers of MOiDP. researchgate.netnih.gov This complexity adds another layer of difficulty to both analytical chemistry and toxicological evaluation.

Scope and Objectives of the Research Compendium on this compound

This research compendium aims to synthesize the current scientific knowledge focusing exclusively on the chemical compound this compound (MOiDP). The primary objectives are:

To provide a detailed overview of the industrial context from which MOiDP originates, specifically its relationship to the parent compound DiDP and the broader category of phthalate plasticizers.

To trace the evolution of scientific understanding regarding plasticizers as environmental contaminants, setting the stage for the specific research needs related to phthalate metabolites.

To systematically identify and detail the existing knowledge gaps in the scientific literature concerning MOiDP, particularly in the areas of environmental chemistry, toxicology, and human exposure assessment.

To present available data on the physicochemical properties, environmental fate, and analytical methods related to MOiDP in a clear and structured format, including interactive data tables.

This compendium will strictly adhere to the outlined sections, providing a focused and authoritative resource for researchers in environmental science, chemistry, and toxicology.

Data on this compound and Related Compounds

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₂₆O₄ nih.gov
Molecular Weight 306.4 g/mol nih.gov
IUPAC Name 2-(8-methylnonoxycarbonyl)benzoic acid nih.gov
CAS Number 31047-64-0 nih.gov
Class Benzoic acid ester iarc.fr

Metabolites of Di-isodecyl Phthalate (DiDP)

MetaboliteAbbreviationTypeDetection Notes
Mono-isodecyl phthalateMiDPPrimary (Hydrolytic)Often not detected in urine samples from the general population. researchgate.net
Mono-oxo-isodecyl phthalate MOiDP Secondary (Oxidative) Frequently detected in urine; considered a useful biomarker for DiDP exposure. bohrium.comresearchgate.net
Mono-hydroxy-isodecyl phthalateMHiDPSecondary (Oxidative)Detected in urine, correlates with other oxidative metabolites. researchgate.net
Mono-carboxy-isononyl phthalateMCiNPSecondary (Oxidative)Predominant metabolite excreted in urine. bohrium.comresearchgate.net

Properties

Molecular Formula

C₁₈H₂₄O₅

Molecular Weight

320.38

Synonyms

MOiDP;  2-(((9-Oxodecyl)oxy)carbonyl)benzoic Acid

Origin of Product

United States

Advanced Analytical Methodologies for Monooxoisodecyl Phthalate Quantification and Characterization

Sample Preparation Techniques for Diverse Environmental Matrices

Effective sample preparation is a critical prerequisite for the accurate analysis of Monooxoisodecyl Phthalate (B1215562). The primary challenge lies in extracting the target analyte from complex matrices—such as water, soil, sediment, and biological tissues—while removing interfering substances like lipids and pigments. phenomenex.com

Solid-Phase Extraction (SPE) Protocols for Aqueous Samples

Solid-Phase Extraction (SPE) is a predominant technique for isolating and pre-concentrating phthalates and their metabolites from aqueous samples. mdpi.com This method offers high recovery rates, reduced solvent consumption, and operational simplicity compared to traditional liquid-liquid extraction. mdpi.com The process involves passing a water sample through a cartridge packed with a solid adsorbent that retains the analytes.

The choice of sorbent is critical and is based on the physicochemical properties of the target phthalates. mdpi.com Reversed-phase materials, particularly C18 (octadecyl-bonded silica), are widely used due to their effectiveness in retaining the moderately nonpolar phthalate compounds from the polar water matrix. mdpi.comresearchgate.net The general SPE protocol involves three main steps: conditioning the cartridge, loading the sample, and eluting the retained analytes.

A typical SPE protocol for phthalate analysis in water is detailed below:

StepProcedurePurpose
Cartridge Conditioning The SPE cartridge (e.g., C18) is sequentially rinsed with a solvent like acetonitrile (B52724) or methanol (B129727), followed by purified water or a buffer. mdpi.comTo activate the sorbent and ensure reproducible retention of the analyte.
Sample Loading The aqueous sample, often adjusted to a specific pH (e.g., pH 5), is passed through the conditioned cartridge at a controlled flow rate. mdpi.comThe target analytes are adsorbed onto the sorbent material while the bulk of the water matrix passes through.
Analyte Elution A small volume of an organic solvent, such as methanol or acetonitrile, is used to wash the analytes off the cartridge. mdpi.commdpi.comTo recover the concentrated analytes in a clean solvent suitable for chromatographic analysis.

Studies have demonstrated high efficiency and reproducibility for automated SPE systems in extracting phthalates from large-volume drinking water samples, with recovery rates meeting U.S. Environmental Protection Agency (EPA) limits. thermofisher.com Research comparing various SPE cartridges has shown that C18 materials often provide the best extraction performance for a range of phthalates. mdpi.com

Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE) for Solid Matrices

For solid and semi-solid matrices like soil, sediment, and biosolids, more rigorous extraction techniques are required. Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE) are advanced methods that enhance extraction efficiency by using elevated temperatures and pressures. thermofisher.com

Accelerated Solvent Extraction (ASE) utilizes organic solvents at high temperatures (e.g., 100-150°C) and pressures (e.g., 1500-2000 psi) to expedite the extraction process. thermofisher.comsci-hub.ru These conditions increase the solubility and diffusion rate of the analytes, leading to rapid and efficient extraction with reduced solvent consumption compared to traditional methods like Soxhlet extraction. thermofisher.com Research has shown that a mixture of solvents, such as ethyl acetate, hexane, and dichloromethane, can achieve high recovery rates (85% to 111%) for a range of phthalates from soil and biosolid samples. sci-hub.ru

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and sample matrix, accelerating the transfer of analytes from the sample into the solvent. nih.gov MAE is known for its speed and efficiency, often requiring minimal solvent volumes. nih.gov Optimized MAE methods for phthalates in soil have demonstrated recoveries between 84% and 115% using acetonitrile as the extraction solvent. nih.gov Combining MAE with other techniques, such as ultrasonic extraction, can further enhance recovery efficiencies. researchgate.net

The table below summarizes typical operational parameters for these two techniques in the context of phthalate analysis.

ParameterAccelerated Solvent Extraction (ASE)Microwave-Assisted Extraction (MAE)
Solvent Mixtures (e.g., ethyl acetate:hexane:dichloromethane) sci-hub.ruAcetonitrile or n-hexane:acetone mixtures nih.govresearchgate.net
Temperature 100°C - 150°C sci-hub.ruOptimized based on solvent and power
Pressure ~1500 psi thermofisher.comN/A (conducted in sealed vessels)
Extraction Time ~15-20 minutes thermofisher.comsci-hub.ru~10 minutes nih.govresearchgate.net

QuEChERS Methodology Adaptations for Biological and Sediment Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained significant traction for the analysis of pollutants, including phthalates and their metabolites, in complex matrices like food, biological tissues, and sediments. phenomenex.comresearchgate.net The methodology involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (dSPE) step for cleanup. researchgate.net

For high-fat matrices such as fish or marine mammal blubber, modifications to the standard QuEChERS protocol are necessary to effectively remove lipids, which can interfere with chromatographic analysis. researchgate.netresearchgate.net These adaptations often involve the use of specific dSPE sorbents like C18 and primary secondary amine (PSA) to bind and remove fatty acids and other co-extractives. researchgate.net

Key steps in a modified QuEChERS workflow for fatty samples include:

Homogenization and Extraction: The sample is homogenized and then vigorously shaken with acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate). researchgate.net

Centrifugation: The mixture is centrifuged to separate the acetonitrile layer (containing the analytes) from the aqueous and solid phases.

Dispersive SPE (dSPE) Cleanup: An aliquot of the acetonitrile extract is mixed with dSPE sorbents (e.g., MgSO₄, PSA, C18) to remove remaining interferences like water and lipids. researchgate.net

Final Analysis: After another centrifugation step, the final, cleaned-up extract is collected for analysis.

This approach has been successfully applied to determine a wide range of phthalate esters and monoesters in aquatic products and other biological samples, demonstrating good recoveries (typically 70-120%) and high sensitivity. researchgate.netdoaj.orgnih.gov

Derivatization Strategies for Enhanced Chromatographic Separation

For analysis by Gas Chromatography (GC), polar phthalate metabolites like Monooxoisodecyl Phthalate, which contain a free carboxylic acid group, can exhibit poor chromatographic behavior. nih.gov Derivatization is a chemical process used to convert these polar analytes into less polar, more volatile derivatives, thereby improving their separation and detection by GC-MS. oup.com

The most common derivatization technique for this class of compounds is silylation. oup.com Reagents such as N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) are used to replace the active hydrogen on the hydroxyl or carboxyl groups with a nonpolar trimethylsilyl (B98337) (TMS) group. oup.com This process reduces the polarity of the molecule, decreases its adsorption on the GC column, and enhances its thermal stability.

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate this compound from other compounds in the extract before its detection and quantification.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of phthalates and their metabolites. restek.com It offers excellent separation capabilities and provides mass spectral information that allows for confident identification and quantification of target compounds. restek.com

The separation in GC is achieved using a capillary column, with the choice of stationary phase being crucial for resolving structurally similar phthalates. restek.com The most commonly used columns are those with a 5%-phenyl-polydimethylsiloxane stationary phase (e.g., DB-5ms), which separates compounds based on their boiling points and polarity. restek.comoregonstate.edu

The mass spectrometer serves as the detector. It can be operated in two primary modes:

Full Scan Mode: The MS scans a wide range of mass-to-charge ratios (m/z), providing a full mass spectrum for each compound as it elutes from the GC column. This is useful for identifying unknown compounds.

Selected Ion Monitoring (SIM) Mode: The MS is set to monitor only a few specific, characteristic ions for each target analyte. oregonstate.edu This mode significantly increases sensitivity and selectivity, allowing for lower detection limits, which is ideal for trace-level quantification.

A significant challenge in phthalate analysis is the potential for contamination from laboratory equipment, solvents, and even the air, which can lead to false positives or overestimated results. researchgate.net Therefore, rigorous quality control measures, such as the analysis of procedural blanks and the use of phthalate-free labware, are essential. researchgate.net

Below is a table summarizing typical GC-MS parameters used for the analysis of a broad range of phthalates.

ParameterTypical Setting
Instrument Gas Chromatograph with Mass Spectrometer (e.g., Agilent 8890 GC / 5977B MS) oregonstate.eduoregonstate.edu
Column e.g., DB-5MS (30 m x 0.25 mm x 0.25 µm) oregonstate.eduoregonstate.edu
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min) frontiersin.org
Injection Mode Splitless nih.govfrontiersin.org
Injector Temperature 190°C (for underivatized monoesters) to 250°C+ frontiersin.orgresearchgate.net
Oven Program A temperature gradient, e.g., starting at 60°C, ramping to 300°C.
MS Ionization Mode Electron Ionization (EI) at 70 eV frontiersin.orgoregonstate.edu
MS Detection Mode Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) oregonstate.edu

Modern GC-MS methods can separate and quantify over 30 different phthalates and their alternatives in a single run, often without the need for a derivatization step. oregonstate.edu

Liquid Chromatography (LC) Coupled with High-Resolution Mass Spectrometry (HRMS)

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) stands as a powerful tool for the analysis of MOIP. This technique combines the separation capabilities of LC with the high mass accuracy and resolution of HRMS, enabling the precise determination of the elemental composition of ions. This is particularly advantageous for distinguishing MOIP metabolites from endogenous compounds in complex biological matrices.

HRMS instruments, such as Quadrupole-Time of Flight (Q-TOF) and Orbitrap mass spectrometers, provide mass measurements with high resolution (often exceeding 10,000 Full Width at Half Maximum) and mass accuracy typically below 5 parts per million (ppm) deviation. This level of performance facilitates the confident identification of MOIP and its metabolites by allowing for the determination of their elemental formulas from their exact mass-to-charge ratios. Furthermore, the high sensitivity of these instruments is critical for detecting the trace levels at which MOIP and its metabolites may be present in environmental and biological samples.

Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixtures

Given that this compound is a complex mixture of isomers, traditional one-dimensional gas chromatography (GC) may not provide sufficient resolution for the complete separation of all its constituents. Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power, making it an ideal technique for the detailed characterization of such complex mixtures. nih.govsepsolve.com

GCxGC employs two columns with different stationary phases connected by a modulator. sepsolve.com The first-dimension column typically separates compounds based on their volatility, while the second-dimension column provides a separation based on a different property, such as polarity. sepsolve.com This orthogonal separation mechanism distributes the analytes across a two-dimensional plane, significantly increasing peak capacity and resolving co-eluting isomers that would overlap in a one-dimensional separation. sepsolve.comazom.com For phthalate analysis, a common setup involves a non-polar primary column and a polar secondary column. sepsolve.com When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOF-MS provides a powerful platform for the comprehensive analysis of complex isomeric mixtures like MOIP, offering both high-resolution chromatographic separation and detailed mass spectral information for confident identification. nih.gov

Table 1: Example GCxGC-TOF-MS Parameters for Phthalate Analysis

ParameterSetting
Primary Column Rxi-5MS (30 m x 0.25 mm x 0.25 µm)
Secondary Column Rxi-17Sil MS (1.39 m x 0.25 mm x 0.25 µm)
Temperature Program 60°C (1 min), then to 220°C at 20°C/min, then to 290°C at 5°C/min (hold 8 min)
Modulation Period 4 seconds
Detector Time-of-Flight Mass Spectrometer (TOF-MS)
This table is a representative example of GCxGC parameters and may be adjusted based on the specific analytical requirements. nih.gov

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) presents a viable alternative for the separation of phthalate isomers. This technique separates ions based on their electrophoretic mobility in an electric field, which is influenced by factors such as charge, size, and shape. For the analysis of phthalate isomers, which often have identical mass-to-charge ratios, the subtle differences in their three-dimensional structures can lead to different electrophoretic mobilities, enabling their separation.

The use of additives in the background electrolyte, such as cyclodextrins, can significantly enhance the separation of positional isomers of phthalic acids. These additives can form inclusion complexes with the analytes, leading to changes in their effective electrophoretic mobility and allowing for the resolution of closely related isomers. CE methods are known for their high efficiency, short analysis times (often under 15 minutes), and low consumption of reagents.

Spectroscopic and Hyphenated Detection Approaches

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of this compound and its metabolites. In an MS/MS experiment, a precursor ion of interest is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. The fragmentation pattern obtained provides a wealth of structural information, acting as a "fingerprint" for the molecule.

For phthalate metabolites, characteristic fragmentation pathways have been identified. For instance, many phthalate monoesters exhibit a characteristic neutral loss of water and the alkyl side chain. By analyzing the specific fragmentation patterns, it is possible to deduce the positions of modifications on the alkyl chain, such as hydroxyl or oxo groups, which is crucial for identifying the various oxidative metabolites of MOIP.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope dilution mass spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in the absolute quantification of chemical compounds. This technique involves the addition of a known amount of an isotopically labeled internal standard to the sample. The labeled standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C or ²H).

Because the labeled standard behaves identically to the native analyte during sample preparation, extraction, and chromatographic analysis, any sample loss or matrix effects will affect both the analyte and the standard equally. The concentration of the native analyte is then determined by measuring the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled standard. This approach effectively corrects for variations in analytical recovery and instrumental response, leading to highly reliable and accurate quantitative results.

Advanced Chemometric Methods for Data Processing and Interpretation

The large and complex datasets generated by advanced analytical techniques such as LC-HRMS and GCxGC necessitate the use of advanced chemometric methods for efficient data processing and interpretation. Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data.

Principal Component Analysis (PCA) is a widely used multivariate analysis technique that can reduce the dimensionality of complex datasets while retaining the most important information. sthda.comnih.gov In the context of MOIP analysis, PCA can be used to identify patterns and relationships between different samples or to distinguish between different exposure sources based on the profiles of detected metabolites. researchgate.netaivc.org By plotting the principal components, it is possible to visualize the clustering of samples with similar chemical profiles, aiding in the identification of trends that might not be apparent from simple univariate analysis. sthda.comnih.gov These methods are crucial for transforming complex analytical data into understandable and actionable scientific insights.

Non-Target and Suspect Screening Methodologies for Related Metabolites

Non-target and suspect screening analyses represent advanced methodologies for identifying a broad range of chemicals in a sample without pre-selecting all analytes, which is crucial for discovering metabolites of this compound (MOiDP) that may not be included in routine targeted methods. These approaches are particularly valuable in human biomonitoring for assessing exposure to parent compounds like diisodecyl phthalate (DiDP). jst.go.jp High-resolution mass spectrometry (HRMS), especially liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF/MS), is the core technology for these screening methods. nih.govescholarship.org

Suspect screening involves searching for a predefined list of suspected compounds in a sample. escholarship.org For MOiDP-related metabolites, this list would be built based on predicted metabolic pathways of DiDP and MOiDP. The process leverages a database of chemical formulas and structures. escholarship.orgnih.gov The software then matches features observed in the sample's mass spectrum to the theoretical masses and isotopic patterns of compounds in the database. nih.gov

Non-targeted analysis is a more exploratory approach that aims to identify all detectable chemical features in a sample. nih.gov For phthalate metabolites, this involves identifying characteristic fragmentation patterns. A common workflow involves identifying molecular features based on structurally significant fragment ions. nih.gov For instance, many phthalate metabolites produce a fragment ion at m/z 121.0295 (deprotonated benzoate (B1203000) ion) and m/z 147.0088 (deprotonated o-phthalic anhydride (B1165640) ion). nih.gov Oxidative metabolites, such as hydroxyl- and oxo-derivatives like MOiDP, often follow distinct fragmentation pathways compared to non-oxidative metabolites. nih.gov By studying these fragmentation patterns at various collision energies, researchers can classify unknown compounds as potential phthalate metabolites and even propose their structures. nih.gov

These screening workflows have been successfully applied to identify previously unmeasured environmental chemicals and their metabolites in biological matrices like maternal and cord serum and urine. escholarship.orgnih.govnih.gov The identification process involves multiple levels of confirmation, from matching the accurate mass to comparing the acquired tandem mass spectrometry (MS/MS) fragmentation spectrum with library spectra or predicting fragmentation pathways. nih.gov

Screening TypePrimary TechnologyIdentification BasisApplication Example
Suspect ScreeningLC-QTOF/MSMatching observed mass spectral data against a pre-defined database of suspected metabolites (e.g., predicted DiDP metabolites). escholarship.orgScreening maternal serum for a database of ~3,500 industrial chemicals, including phthalate metabolites. nih.gov
Non-Target ScreeningLC-QTOF/MSDetecting characteristic fragment ions (e.g., m/z 121.0295, m/z 147.0088) and unique fragmentation pathways to classify unknown features as phthalate metabolites. nih.govPutatively identifying eight unknown phthalate metabolites in pooled human urine. nih.gov

Quality Assurance and Quality Control (QA/QC) in this compound Analysis

Robust Quality Assurance and Quality Control (QA/QC) programs are essential for ensuring the accuracy, reliability, and comparability of data generated from the analysis of this compound and related compounds. nih.govnih.gov Given that phthalates are ubiquitous environmental contaminants, stringent measures are necessary to prevent sample contamination and ensure data integrity. cpsc.gov A formal quality control program's minimum requirements include an initial demonstration of laboratory capability and the ongoing analysis of spiked samples to document data quality. epa.gov

Key components of a QA/QC program for phthalate analysis include:

Spiked Samples: A percentage of samples (e.g., at least 10%) are spiked with a known concentration of the analyte to assess method accuracy and matrix effects. epa.gov The recovery of the spike is calculated and compared against established acceptance criteria. epa.gov

Quality Control Check Standards: A quality control check standard is analyzed to confirm that measurements were performed in an in-control mode of operation, especially when results from spiked samples indicate unusual method performance. epa.gov

Contamination Control: Due to the prevalence of phthalates, strict contamination control is critical. cpsc.gov This includes using scrupulously cleaned glassware (disposable glassware is recommended where practical), testing all solvents for phthalate content, and avoiding plastic materials during sample preparation and analysis. cpsc.gov

The implementation of such QA/QC programs is fundamental for generating comparable data across different laboratories and studies, as demonstrated by initiatives like the European Human Biomonitoring Initiative (HBM4EU). nih.gov

Method Validation and Performance Characteristics (e.g., limits of detection, quantification, linearity)

Method validation is a critical component of QA/QC, establishing the performance characteristics of an analytical procedure for its intended purpose. For the quantification of this compound and its related metabolites, key validation parameters include linearity, limits of detection (LOD), limits of quantification (LOQ), accuracy, and precision. mdpi.commdpi.com

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are generated over a specific concentration range, and the correlation coefficient (r²) is used to assess linearity, with values greater than 0.99 often being the target. mdpi.com

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.comnih.gov These are often calculated based on the signal-to-noise ratio of the analytical instrument, typically 3 for LOD and 10 for LOQ. nih.gov The LOD and LOQ are highly method- and matrix-dependent. For various phthalates and their metabolites, LODs can range from the low nanogram-per-milliliter (ng/mL) or microgram-per-liter (µg/L) to the picogram-per-microliter (pg/µL) level, depending on the analytical technique (e.g., GC-MS, HPLC-PDA) and sample matrix. mdpi.commdpi.commdpi.comnih.gov

Accuracy and Precision: Accuracy is determined by calculating the percent recovery of a known amount of analyte spiked into a sample matrix. epa.govmdpi.com Precision is typically expressed as the relative standard deviation (RSD) of replicate measurements. mdpi.comnih.gov For phthalate analysis, methods often achieve accuracy (recovery) between 80-110% with RSD values below 15-20%. mdpi.comnih.govnih.gov

Examples of Method Performance Characteristics for Phthalate Analysis from Various Studies
Analyte(s)MatrixTechniqueLODLOQLinearity (r²)Accuracy (Recovery %)Reference
Various Phthalates (PAEs)Bottled WaterSPE-HPLC-PDA0.003 µg/mL0.01 µg/mL> 0.999095.8 - 106.1 mdpi.com
Phthalate MetabolitesUrine (from diapers)GC-MS0.1 - 0.4 µg/L0.3 - 1.2 µg/LNot SpecifiedNot Specified mdpi.comresearchgate.net
10 Phthalates (e.g., DEHP, DINP, DIDP)PVC ToysHPLC-PAD0.01 - 0.10 mg/LNot SpecifiedNot Specified82.85 - 107.40 nih.gov
7 Phthalates & BPAWaterGC-IT/MS1 - 8 ng/mL5 - 14 ng/mLNot SpecifiedNot Specified mdpi.com

Inter-laboratory Comparison Studies and Proficiency Testing

Inter-laboratory comparison studies and proficiency testing (PT) are crucial external quality assessment schemes that allow laboratories to evaluate their performance against that of their peers and demonstrate competency to accreditation bodies. nih.govscientificlabs.co.ukberkeleyanalytical.com Participation in these programs is a key element of a comprehensive QA/QC strategy for analyzing compounds like this compound.

A significant initiative in this area was conducted under the HBM4EU project, which organized four rounds of proficiency tests for 15 phthalate and two DINCH urinary biomarkers. nih.gov This program involved 28 laboratories and demonstrated a substantial improvement in performance and comparability over time, with an average satisfactory performance rate of 90% achieved by the end of the program. nih.gov The inter-laboratory reproducibility, expressed as a percentage, was found to be more challenging for metabolites of mixed-isomer phthalates like DiNP and DiDP (precursors to MOiDP) compared to single-isomer phthalates. nih.gov However, the reproducibility significantly improved when considering only laboratories that consistently achieved satisfactory performance, highlighting the success of the QA/QC efforts. nih.gov

Proficiency testing materials are often produced in accordance with international standards such as ISO/IEC 17043:2010 to ensure their quality and suitability for the intended purpose. scientificlabs.co.uk These programs help identify analytical challenges, such as high method detection limits due to blank contamination, and drive the development of improved analytical protocols. nih.gov

Certified Reference Materials and Standard Operating Procedures

The use of Certified Reference Materials (CRMs) and Standard Operating Procedures (SOPs) are foundational pillars of quality control in the analysis of this compound.

Certified Reference Materials (CRMs) are highly characterized, homogeneous, and stable materials with property values certified by a technically valid procedure. accustandard.com They are accompanied by a certificate and are essential for method validation, calibration, and assessing the accuracy of measurements. Several commercial suppliers provide CRMs for a wide range of phthalates, including single-component solutions, multi-component mixes, and isotopically labeled standards. accustandard.comlgcstandards.comaccustandard.comcpachem.com These CRMs are often produced by entities accredited to standards like ISO 17034. accustandard.comlgcstandards.com Using CRMs allows laboratories to trace their measurements to a known standard, ensuring accuracy and comparability.

Standard Operating Procedures (SOPs) are detailed, written instructions that document a routine or repetitive activity followed by an organization. In analytical chemistry, SOPs ensure that complex procedures are carried out consistently and correctly. Regulatory bodies and organizations, such as the U.S. Consumer Product Safety Commission (CPSC), have published detailed SOPs for the determination of phthalates in consumer products. cpsc.govcpsc.gov

For example, CPSC Method CPSC-CH-C1001-09.4 outlines a standard procedure for phthalate analysis that involves:

Sample Preparation: Cutting the sample into small pieces (no dimension larger than 2 mm). cpsc.gov

Extraction: Dissolving a precise weight of the sample in a solvent like tetrahydrofuran, followed by precipitation of the polymer with a second solvent such as hexane. cpsc.govcpsc.gov

Analysis: Analyzing the resulting extract using Gas Chromatography-Mass Spectrometry (GC-MS). cpsc.govcpsc.gov

Adherence to validated SOPs minimizes procedural variability both within and between laboratories, which is critical for producing reproducible and reliable analytical data. cpsc.gov

Environmental Abundance, Spatiotemporal Distribution, and Source Apportionment of Monooxoisodecyl Phthalate

Global and Regional Occurrence in Aquatic Environments

The primary pathway for phthalates to enter aquatic ecosystems is through the discharge of untreated or partially treated wastewater, industrial effluents, and runoff from agricultural and urban areas. petwatersolutions.com High-molecular-weight phthalates like DiDP are characterized by low water solubility and a tendency to adsorb to particulate matter and sediments. greenfacts.orgresearchgate.net

Specific data on the concentrations of Monooxoisodecyl Phthalate (B1215562) in freshwater systems are scarce. However, the parent compound, DiDP, has been recognized as a priority substance by the European Commission due to its potential impact on aquatic environments. nih.gov The presence of phthalates in freshwater systems, including rivers, lakes, and groundwater, is well-established, with concentrations varying based on proximity to industrial and urban sources. unwater.orgyoutube.compressbooks.publumenlearning.com Water from precipitation and snowmelt that flows into rivers can pick up pollutants, and groundwater can also be a source of contaminants to surface water bodies. lumenlearning.com While comprehensive data for DiDP is limited compared to other phthalates like DEHP, its detection in various environmental media suggests its potential presence in freshwater bodies.

Estuarine and coastal environments are significant sinks for land-based pollutants, including plasticizers. nerc.ac.uk These systems are often where freshwater mixes with saltwater, leading to conditions that favor the sedimentation of particles to which contaminants like phthalates are bound. nerc.ac.uk Research on plasticizers in marine environments has confirmed the presence of various phthalates in coastal waters, sediments, and organisms. researchgate.netnih.govmdpi.com While specific concentrations for MOIDP are not available, studies in marine ecosystems have detected its parent compound. The lipophilic nature of high-molecular-weight phthalates means they are likely to accumulate in sediments and biota. researchgate.net

Wastewater treatment plants (WWTPs) are critical points for the entry of phthalates into the environment. DiDP is frequently detected in sewage sludge. A study of seven WWTPs found that DiDP, along with DEHP and DiNP, constituted over 99% of the total phthalate esters in the sludge, with total concentrations ranging from 7.4 to 138.6 mg/kg dry weight. nih.gov The fate of DiDP during wastewater treatment varies depending on the process. Aerobic treatments are generally effective at degrading the compound, whereas anaerobic digestion processes show more variable results, sometimes leading to an increase in concentrations, possibly due to the release of the compound from solids. researchgate.net The presence of DiDP in both influent and effluent, and its significant accumulation in sludge, indicates that WWTPs are a major source of this compound to the environment, where it can then be metabolized to MOIDP.

PhthalateMatrixLocation/StudyConcentrationReference
DiDP, DEHP, DiNPSewage Sludge7 WWTPs, Taiwan7.4 - 138.6 mg/kg dw (total PAEs) nih.gov
DEHPWastewater InfluentReview Data0.716 - 122 µg/L nih.gov
DEHPWastewater EffluentReview DataNot specified tandfonline.com
DiDPSewage SludgeFrench WWTPA few µg/g dw epa.gov

Presence and Distribution in Terrestrial Ecosystems

Phthalates contaminate terrestrial ecosystems through various pathways, including the application of sewage sludge as fertilizer, atmospheric deposition, and the degradation of plastic waste in landfills and agricultural settings. epa.govnih.gov

The application of sewage sludge to agricultural land is a significant source of phthalate contamination in soils. Studies have detected DiDP in sludge intended for land application. For instance, research in the Paris area of France found DiDP concentrations in sludge to be a few micrograms per gram dry weight. epa.gov Once in the soil, these compounds can be absorbed by crops, potentially entering the food chain. mdpi.com The use of plastic mulching films in agriculture is another major source of phthalates like DBP and DEHP to soils. nih.govresearchgate.nethelsinki.fi Landfill leachate is also a known source of high phthalate concentrations, which can contaminate surrounding soil and groundwater. nih.gov The presence of DiDP in these sources suggests that its metabolite, MOIDP, could be formed and persist in soil environments.

PhthalateMatrixLocation/StudyConcentrationReference
DiDPSewage SludgeParis, FranceA few µg/g dw epa.gov
DEHPAgricultural Soil (after sludge)Paris, France8-fold increase epa.gov
DEHPLandfill LeachateReview Data88 - 460 µg/L nih.gov
DBPAgricultural Soil (mulched)FinlandUp to 135 µg/kg nih.gov

Indoor and urban environments often exhibit higher concentrations of phthalates due to the abundance of plastic-containing products. bohrium.com Phthalates are semi-volatile organic compounds that can be released from products and adsorb onto dust particles. House dust is a recognized reservoir for phthalates, including DiDP. nih.gov An analytical method developed to measure five common phthalates confirmed the presence of DiDP in house dust samples. nih.gov Atmospheric deposition, both wet and dry, is another pathway for the distribution of contaminants, including microplastics and associated additives, into the environment. mdpi.com The U.S. Environmental Protection Agency (EPA) has modeled the atmospheric dispersion and deposition of DiDP, acknowledging its potential for short-range transport and deposition to soil and water. epa.govepa.gov This indicates that urban dust and atmospheric fallout can contribute to the widespread, low-level presence of DiDP, and subsequently MOIDP, in various ecosystems.

Sediments and Particulate Matter

Direct measurements of Monooxoisodecyl Phthalate in environmental media are not widely available in scientific literature. However, its environmental fate can be inferred from the behavior of its parent compound, DiDP, and other related phthalate monoesters.

DiDP exhibits low aqueous solubility and a high organic carbon partitioning coefficient (Log Koc: 5.04 to 5.78), causing it to preferentially sorb into sediments, soils, and suspended solids. epa.gov Consequently, sediment and sludge are predicted to be the primary environmental sinks for DiDP released into aquatic systems. epa.govepa.gov Once in these compartments, DiDP can undergo biodegradation. The process involves transformation from the parent diester to primary (e.g., Monoisodecyl Phthalate) and secondary metabolites, including MOiDP, and eventually to phthalic acid. epa.govnih.gov

Studies on other phthalate monoesters (MPEs) have confirmed their presence in sediments. Research in Tianjin, China, detected mono-n-butyl phthalate (MBP) and mono-(2-ethylhexyl) phthalate (MEHP) in sediments at concentrations ranging from not detected to 57.1 ng/g and 166.7 ng/g, respectively. researchgate.net These concentrations were typically one to two orders of magnitude lower than their corresponding parent diesters. researchgate.net Furthermore, high molecular weight MPEs, such as mono-carboxy-isononyl phthalate (MCiNP) and mono-carboxy-isooctyl phthalate (MoC9/10), which are structurally similar to MOiDP, have also been detected in water and sediments. nih.govresearchgate.net

For context, concentrations of other high molecular weight phthalates in sediments have been documented globally. In the U-Tapao Canal in Thailand, the combined sediment concentrations of di-n-butyl phthalate (DBP), di-2-ethyl hexyl phthalate (DEHP), and di-isononyl phthalate (DiNP) ranged from 190 to 2010 ng/g dry weight. mdpi.com In marine sediments from various coastal waters in China, total phthalate concentrations ranged from 235.4 to 608.7 µg/kg, with diisobutyl phthalate (DiBP), DBP, and DEHP being the major species found. nih.gov

Bioaccumulation and Biomonitoring in Environmental Receptor Organisms

The bioaccumulation potential of this compound is linked to the uptake and metabolism of its parent compound, DiDP.

Accumulation in Aquatic Biota (Fish, Invertebrates, Algae)

Regulatory assessments and environmental studies suggest that DiDP has a low potential to bioaccumulate in aquatic organisms. epa.gov However, the compound is taken up by aquatic life, and both the parent compound and its metabolites can be found in various tissues.

A toxicokinetics study in rats demonstrated that orally or intravenously administered DiDP was rapidly and extensively metabolized into its major metabolites, including Monoisodecyl Phthalate (MiDP), mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and this compound (MOiDP). nih.gov These metabolites were subsequently distributed in various tissues. nih.gov Similarly, studies on zebrafish (Danio rerio) exposed to DiDP reported the presence of significant amounts of the parent compound and its metabolites in brain and testis tissues. researchgate.net

The bioconcentration factor (BCF), which measures the accumulation of a chemical in an organism from water, has been determined for DiDP in several aquatic species. While values are generally low, they vary by species, as shown in the table below. epa.gov

Aquatic SpeciesCommon NameBioconcentration Factor (BCF)Exposure DurationSource
Daphnia magnaWater Flea11621 days epa.gov
Cyprinus carpioCarp<14.4Not Specified epa.gov
Mytilus edulisMussel3,48828 days epa.gov

Notably, the study on mussels also reported a rapid loss of DiDP from the tissues, with an approximate half-life of 3.5 days, once the exposure ended. epa.gov

Uptake and Translocation in Terrestrial Flora

Specific research on the uptake and translocation of DiDP or its metabolite MOiDP in terrestrial plants is not available. However, studies conducted on other high molecular weight phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), provide insights into the likely mechanisms.

Phthalates present in soil can be taken up by food plants like vegetables. nih.gov A cultivation study involving lettuce, strawberry, and carrot plants demonstrated that DEHP and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), were detected in plant tissues. nih.gov The research indicated that while these compounds are absorbed by the roots, they are poorly translocated to the leaves, with a translocation factor below 1. nih.gov A critical finding from this research is that parent phthalate esters are readily transformed into their monoester metabolites following uptake by the plant. nih.gov This suggests that if DiDP were absorbed by plant roots, it would likely be metabolized within the plant tissues, leading to the in-situ formation of its monoesters, which are precursors to MOiDP.

Source Identification and Emission Inventories

The sources of this compound in the environment are the same as those of its parent compound, DiDP.

Industrial Releases and Manufacturing Footprints

Diisodecyl Phthalate (DiDP) is a high molecular weight phthalate ester used extensively as a plasticizer, primarily for polyvinyl chloride (PVC). gst-chem.comoanindustries.com Its main function is to impart flexibility, durability, and longevity to plastic and rubber products. greenchemindustries.com The production volume of DiDP in the United States has seen a significant increase, growing from between 100 and 250 million pounds in 2015 to between 100 million and 1 billion pounds in 2019. federalregister.gov

The manufacturing process for DiDP involves the esterification of phthalic anhydride (B1165640) with isodecyl alcohol. gst-chem.comgst-chem.com Industrial releases can occur during this manufacturing process as well as during the formulation and processing of DiDP into various end products.

Key industrial applications and products that represent potential release sources for DiDP include:

Wires and Cables: Used as insulation and sheathing to ensure flexibility and resistance to high temperatures. greenchemindustries.comgst-chem.com

Automotive Industry: Incorporated into automotive interior parts, car undercoating, sealants, cables, and hoses. greenchemindustries.comgst-chem.com

Building and Construction: Used in flooring materials, roofing, wall coverings, sealants, and adhesives. oanindustries.comgreenchemindustries.com

Consumer and Commercial Goods: Found in flexible films, packaging materials, synthetic leather, and some toys. oanindustries.com

Other Uses: DiDP is also utilized in non-PVC applications such as printing inks, anti-corrosion paints, and lubricants. greenchemindustries.com

The primary environmental release pathway for DiDP from these industrial activities is expected to be to surface water, with the compound subsequently partitioning to sediment due to its chemical properties. epa.gov

Consumer Product Leaching and Waste Management Practices

The primary pathway for the introduction of this compound into the environment is through the degradation of Diisodecyl Phthalate (DIDP), a high-molecular-weight phthalate extensively used as a plasticizer. DIDP is a key component in a wide array of consumer and commercial products, imparting flexibility and durability to materials like polyvinyl chloride (PVC).

Leaching from Consumer Products:

DIDP is not chemically bound to the polymer matrix of plastics and can leach out over time. This process is influenced by factors such as temperature, contact with liquids (especially fatty substances), and the age of the product. Products known to contain DIDP and thus serve as potential sources of this compound precursors include:

Building and Construction Materials: Vinyl flooring, wall coverings, and electrical wire insulation.

Automotive Components: Car interiors, undercoating, and cables.

Household Goods: Garden hoses, shower curtains, and some toys.

Industrial Applications: Adhesives, sealants, paints, and coatings.

While direct measurements of this compound leaching from these products are scarce, the presence of its parent compound, DIDP, is well-documented. For instance, studies have shown that DIDP can migrate from PVC flooring and other building materials into indoor air and dust. Once in the environment, DIDP undergoes biodegradation, leading to the formation of its metabolites, including this compound.

Waste Management Practices and Environmental Release:

The disposal of DIDP-containing products in landfills is a significant source of environmental contamination. Over time, DIDP can leach from these discarded products into the landfill leachate, which is the liquid that percolates through the waste. Within the landfill environment, microbial activity can facilitate the breakdown of DIDP into its metabolites.

While specific data for this compound in landfill leachate is limited, studies have detected its parent compound, DIDP, in sewage sludge, indicating that wastewater treatment plants are another critical node in its environmental journey. One study on sludge from wastewater treatment plants detected Di-iso-decyl phthalate (DiDP) at concentrations ranging from 7.4 to 138.6 mg/kg dry weight, contributing to over 99% of the phthalates found in some samples. nih.gov The presence of DIDP in sewage sludge suggests that its metabolites, formed during wastewater treatment processes, are also likely to be present.

The following interactive data table summarizes the concentrations of the parent compound, Diisodecyl Ph"

Environmental Matrix Compound Concentration Range Location/Study

Note: Data for this compound is inferred from the presence of its parent compound, Diisodecyl Phthalate (DIDP). dw = dry weight.

Long-Range Atmospheric and Oceanic Transport

The potential for long-range transport of a chemical is largely determined by its physical and chemical properties, such as its volatility and persistence in the atmosphere and water.

Atmospheric Transport:

Based on its chemical structure as a metabolite of a high-molecular-weight phthalate, this compound is expected to have low volatility. The U.S. Environmental Protection Agency (EPA) has indicated that its parent compound, DIDP, is not expected to be subject to long-range transport. nih.gov When released into the air, high-molecular-weight phthalates like DIDP tend to adsorb onto particulate matter rather than existing in the gaseous phase. This particulate-bound form is then subject to deposition (wet or dry) relatively close to the source of emission. Consequently, significant atmospheric transport of this compound over long distances is considered unlikely.

Oceanic Transport:

Environmental Fate, Transport, and Transformation Pathways of Monooxoisodecyl Phthalate

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation, which involves non-biological processes, plays a significant role in the transformation of phthalate (B1215562) esters and their metabolites in the environment. These processes include photodegradation, hydrolysis, and sorption to environmental matrices.

Photodegradation, the breakdown of compounds by light, is a key abiotic process for many organic pollutants. For phthalate esters, photolysis can be a significant degradation pathway, particularly in aquatic environments and the atmosphere. epa.gov The susceptibility of phthalates to photodegradation often increases with the length of their alkyl chains. researchgate.netnih.gov

Direct photolysis involves the direct absorption of light by the molecule, leading to its breakdown. Indirect photolysis, on the other hand, is mediated by other light-absorbing substances in the environment, such as humic substances, which produce reactive species like hydroxyl radicals that then degrade the target compound. nih.gov Studies on various phthalates have shown that photodegradation follows first-order kinetics. nih.govfrontiersin.org For instance, the degradation rate constant for Di-n-butyl Phthalate (DBP) under UV irradiation in the presence of a photosensitizer has been measured, highlighting the role of indirect photolysis. acs.org While specific kinetic data for monooxoisodecyl phthalate is scarce, its structural similarity to other phthalate metabolites suggests it would be susceptible to similar photodegradation mechanisms.

Table 1: Photodegradation Half-lives of Selected Phthalate Esters

CompoundConditionHalf-life (t½)Reference
Dimethyl PhthalateAqueous Photolysis~3 years d-nb.info
Butyl-benzyl PhthalateAqueous Photolysis>100 days d-nb.info
Di(2-ethylhexyl) PhthalateAqueous Photolysis~2000 years d-nb.info
Diisodecyl PhthalateAtmospheric (vs. OH radicals)~15 hours nih.gov

Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. For phthalate esters, this process typically results in the formation of a monoester and an alcohol. researchgate.net The rate of hydrolysis for phthalate esters is highly dependent on both pH and temperature. researchgate.net

Hydrolysis is significantly faster under acidic or basic conditions compared to neutral pH, where the rates are often negligible. researchgate.net Specifically, alkaline-catalyzed hydrolysis is estimated to be several orders of magnitude faster than acid-catalyzed hydrolysis. researchgate.net An increase in temperature also enhances the rate of hydrolysis. researchgate.net The initial hydrolysis of the parent compound, DIDP, would lead to the formation of monoisodecyl phthalate, which can then undergo further biotic or abiotic transformations to form this compound. The ester functional group remaining in this compound would also be susceptible to hydrolysis, likely cleaving to form an oxidized isodecyl alcohol and phthalic acid, especially under non-neutral pH conditions.

Table 2: Alkaline Hydrolysis Rate Constants for Selected Phthalate Esters

CompoundRate Constant (M⁻¹s⁻¹)Reference
Dimethyl Phthalate1.4 x 10⁻² capes.gov.br
Diethyl Phthalate8.1 x 10⁻³ capes.gov.br
Di-n-butyl Phthalate(1.0 ± 0.05) x 10⁻² chemrxiv.org
Butyl Benzyl (B1604629) Phthalate0.0324 chemrxiv.org

Sorption is the process by which a chemical binds to solid particles such as soil, sediment, or suspended particulate matter in water and air. For hydrophobic compounds like phthalates, sorption is a major factor controlling their environmental distribution, mobility, and bioavailability. researchgate.netwur.nl Phthalate esters, including DIDP, exhibit a strong tendency to adsorb to organic carbon in soil and sediment. researchgate.netepa.gov

The extent of sorption is often quantified by the organic carbon-normalized sorption coefficient (Koc). Higher Koc values indicate stronger binding. Studies have shown that for phthalate esters, Koc values can be quite high, suggesting they will be largely associated with the solid phase in aquatic and terrestrial environments. epa.gov This process reduces their concentration in the water column but can lead to their accumulation in sediments, which can act as long-term sinks. researchgate.net The sorption of monoesters can be influenced by pH, with changes in the charge of the molecule affecting its affinity for surfaces. researchgate.net Given its structure, this compound is expected to exhibit significant sorption behavior, partitioning to soil and sediment organic matter.

Table 3: Organic Carbon-Normalized Sorption Coefficients (Koc) for Selected Phthalates

CompoundAverage Koc (L/kg)Reference
Dihexyl Phthalate (DHP)5.26 x 10⁴ epa.gov
Di(2-ethylhexyl) Phthalate (DEHP)4.82 x 10⁵ epa.gov
Diisodecyl Phthalate (DIDP)2.86 x 10⁵ epa.gov
Ditridecyl Phthalate (DTDP)1.82 x 10⁶ epa.gov

Volatilization is the process by which a substance evaporates from soil or water into the atmosphere. For high molecular weight phthalates like DIDP, the vapor pressure is very low, indicating a low tendency to volatilize. nih.gov Consequently, when released into the atmosphere, these compounds are not likely to exist in the gaseous phase but will instead show a strong affinity for adsorption to particulate matter. nih.gov

Atmospheric transport modeling for these compounds, therefore, focuses on the movement of these particles. The estimated atmospheric half-life of DIDP due to reaction with hydroxyl radicals is about 15 hours, suggesting that once in the atmosphere, it can be degraded relatively quickly. nih.gov As a less volatile metabolite, this compound would also be expected to have a low vapor pressure and be primarily associated with atmospheric particulates, undergoing transport and degradation in a manner similar to its parent compound.

Biotic Transformation and Biodegradation Mechanisms

Biotic processes, particularly microbial degradation, are considered the most effective means of eliminating phthalates from the environment. d-nb.infonih.gov A wide range of microorganisms have been shown to break down these compounds. researchgate.net

The biodegradation of phthalate esters in both water and soil is a well-documented process, carried out by a diverse array of bacteria and fungi under both aerobic and anaerobic conditions. nih.govresearchgate.net The initial and often rate-limiting step in the aerobic degradation of a phthalate diester is the enzymatic hydrolysis of one of the ester bonds to form the corresponding monoester and an alcohol. d-nb.infonih.gov

For DIDP, this initial step is carried out by bacteria, such as Bacillus sp., to form monoisodecyl phthalate. nih.govsigmaaldrich.com This primary metabolite is then subject to further oxidation. The metabolic pathway involves the oxidation of the alkyl side chain, leading to the formation of secondary metabolites with hydroxy-, oxo-, and carboxy- functional groups. industrialchemicals.gov.au this compound is one such oxidized secondary metabolite. This is followed by the cleavage of the second ester bond to release phthalic acid, which can then be further metabolized by microorganisms, ultimately leading to the breakdown of the aromatic ring and complete mineralization to carbon dioxide and water. nih.govnih.gov The rate of biodegradation can be influenced by factors such as the availability of the compound, which is affected by its sorption to soil and sediment. researchgate.netsfu.ca

Table 4: Biodegradation Data for Diisodecyl Phthalate (DIDP)

Organism/SystemConditionObservationReference
Bacillus sp. SB-007Aerobic, pH 7.0, 30°CEfficient degradation, forming monoisodecyl phthalate and phthalic acid nih.gov
Activated SludgeAerobicBiodegradation half-life of 9.6 days nih.gov
River WaterAerobic14-30% degradation after 3 days nih.gov
General EnvironmentAerobic aquaticEstimated half-life of 23 days nih.gov

Enzymatic Biotransformation Pathways in Microorganisms

The primary mechanism for the breakdown of phthalate esters like the parent compounds of this compound in the environment is microbial degradation. nih.gov This process is initiated by enzymatic action from a diverse range of microorganisms. d-nb.infonih.gov

The biotransformation typically begins with the hydrolysis of the ester bonds. d-nb.info Enzymes such as esterases and hydrolases, produced by various bacteria, cleave one of the two ester linkages in a diester phthalate (e.g., DIDP) to release the corresponding alcohol (isodecanol) and the monoester, monoisodecyl phthalate (MIDP). epa.gov

Further transformation of the monoester involves oxidation of the alkyl side chain. This ω- and β-oxidation process, facilitated by monooxygenases and dehydrogenases, leads to the formation of more polar metabolites, including hydroxylated and carboxylated derivatives. This compound is a product of such secondary metabolism, where an oxo group is introduced onto the isodecyl chain. iarc.fr

Under aerobic conditions, the aromatic ring of the phthalate molecule can be cleaved by dioxygenase enzymes. nih.govnih.gov This is a critical step that breaks down the core structure, leading to intermediates that can enter central metabolic pathways like the Krebs cycle. nih.gov In anaerobic environments, the degradation pathway is different, involving the activation of the phthalate to a thioester, followed by decarboxylation to benzoyl-CoA, a central intermediate in anaerobic aromatic compound degradation. nih.govnih.gov

Table 1: Key Enzymes in Phthalate Biotransformation

Enzyme Class Function Role in Pathway
Esterases/Hydrolases Hydrolysis of ester bonds Initial breakdown of diesters (e.g., DIDP) to monoesters (e.g., MIDP) and alcohol. epa.gov
Monooxygenases Incorporation of one oxygen atom Oxidation of the alkyl side chain, leading to hydroxylated and oxo-metabolites like this compound.
Dioxygenases Incorporation of two oxygen atoms Aromatic ring cleavage under aerobic conditions, a key step in mineralization. nih.govnih.gov
Dehydrogenases Oxidation via hydrogen removal Further metabolism of hydroxylated intermediates. nih.gov
CoA Ligases/Transferases Activation to CoA thioesters Initial step in the anaerobic degradation pathway. nih.govnih.gov

| Decarboxylases | Removal of a carboxyl group | Key step in both aerobic and anaerobic pathways to break down the phthalate structure. nih.govnih.gov |

Metabolite Identification and Persistence of Transformation Products

This compound is itself a transformation product, or metabolite, of its parent compound, diisodecyl phthalate (DIDP), and its primary metabolite, monoisodecyl phthalate (MIDP). iarc.fr The degradation of these compounds results in a series of intermediate products.

The initial and primary metabolite is the monoester, monoisodecyl phthalate. epa.gov Subsequent oxidative metabolism of the alkyl side chain of MIDP yields more polar, oxidized metabolites. These include mono-hydroxyisodecyl phthalate and mono-carboxyisononyl phthalate (MCNP), in addition to this compound. nih.gov Ultimately, the complete biodegradation of the phthalate structure leads to the formation of phthalic acid. epa.gov Phthalic acid can then be further metabolized by microorganisms, eventually being mineralized to carbon dioxide and water under aerobic conditions or methane (B114726) under anaerobic conditions. epa.gov

The persistence of these transformation products varies. Monoesters like MIDP are generally more water-soluble and bioavailable than their parent diesters. epa.gov The oxidized metabolites, including this compound, are even more polar, which can affect their partitioning in soil and sediment. While these intermediate metabolites can be transient, their formation and persistence depend heavily on environmental conditions and the specific microbial populations present. The half-life of parent phthalates like DIDP can be around 35 days in the environment, suggesting that they are not expected to be highly persistent. epa.gov However, the complete degradation timeline, including all intermediate metabolites, can be longer.

Table 2: Identified Metabolites in the Degradation of Diisodecyl Phthalate (DIDP)

Metabolite Abbreviation Type Persistence Note
Monoisodecyl Phthalate MIDP Primary More soluble and bioavailable than the parent compound. epa.gov
This compound MOiDP Secondary An oxidized metabolite resulting from side-chain transformation. iarc.fr
Mono-hydroxyisodecyl Phthalate MHiDP Secondary An oxidized metabolite resulting from side-chain transformation.
Mono-carboxyisononyl Phthalate MCNP Secondary A further oxidized metabolite associated with asthma development. nih.gov
Phthalic Acid PA Ultimate Common intermediate for many phthalates; subject to further microbial degradation. epa.gov

Role of Microbial Communities in Detoxification or Mobilization

The breakdown of complex molecules like phthalates is often not accomplished by a single microbial species but by a consortium of different microorganisms working synergistically. d-nb.infobiorxiv.org These microbial communities play a critical role in the detoxification of phthalate-contaminated environments.

Detoxification occurs when these communities completely mineralize the phthalate and its metabolites into harmless products like CO2, water, and biomass. epa.gov This process often involves metabolic cooperation. For instance, one bacterial species, such as Gordonia sp., might perform the initial hydrolysis of a phthalate diester into its monoester and alcohol. d-nb.info Another species, like Arthrobacter sp., which may not be able to degrade the parent compound, can then metabolize the resulting phthalic acid. d-nb.info This division of labor allows for a more efficient and complete degradation process. Genera frequently implicated in phthalate degradation include Rhodococcus, Pseudomonas, Bacillus, and Mycobacterium. epa.govresearchgate.net

Environmental Transport Modeling and Mass Balance Studies

To predict the environmental distribution and fate of chemicals like this compound, scientists use various mathematical models. cdc.gov These models integrate the physicochemical properties of the compound with environmental parameters to simulate its movement and transformation. ulisboa.pt

Fugacity Models for Multi-Compartment Distribution

Fugacity models are widely used to estimate the equilibrium distribution of a chemical among different environmental compartments, such as air, water, soil, sediment, and biota. ulisboa.ptunipd.it Fugacity, with units of pressure (Pascals), can be thought of as the "escaping tendency" of a chemical from a particular phase. unipd.it At equilibrium, the fugacity of a chemical will be equal in all compartments.

The model uses the concept of fugacity capacity (Z, in mol/m³·Pa), which describes a compartment's capacity to absorb a chemical. lupinepublishers.com The Z-value is unique for each chemical and each environmental phase and is calculated from the compound's physicochemical properties.

Table 3: Parameters for Fugacity Capacity (Z) Calculation

Compartment Key Parameters Used to Calculate Z-value
Air Gas constant (R), Temperature (T)
Water Henry's Law Constant (H)
Soil/Sediment Organic Carbon-Water Partition Coefficient (Koc), Density (ρ), Fraction of organic carbon (foc) lupinepublishers.com

| Biota | Octanol-Water Partition Coefficient (Kow), Lipid content |

By defining a model environment (a "unit world") with specific volumes and properties for each compartment, a fugacity model can predict the mass and concentration of a chemical in each phase at equilibrium (Level I model) or in a steady-state system with transport and transformation processes (Level III model). ulisboa.pt For a compound like this compound, which is expected to have low volatility and a moderate to high tendency to sorb to organic matter, these models would likely predict its accumulation in soil and sediment. researchgate.net

Advection-Dispersion Models for Contaminant Plumes

When a contaminant enters groundwater or surface water, its movement can be described by advection-dispersion models. These models are crucial for predicting the formation and migration of contaminant plumes. researchgate.net The advection-dispersion equation mathematically describes two primary transport processes:

Advection: The transport of the contaminant with the bulk flow of the water. This component determines the primary direction and speed of the plume's movement.

Dispersion: The spreading of the contaminant from the center of the plume. This occurs due to mechanical mixing as water flows through porous media (like soil) and molecular diffusion.

The general one-dimensional advection-dispersion equation also accounts for retardation (slowing of the contaminant due to sorption to soil or sediment) and reaction (degradation of the contaminant). For a polar metabolite like this compound, its lower sorption compared to its parent compound would result in less retardation and potentially faster transport in groundwater. These models are essential tools for risk assessment at contaminated sites, helping to predict how far and how fast a contaminant plume will travel. researchgate.net

Integrated Environmental Pathway Analysis

Integrated Environmental Pathway Analysis combines fate, transport, and transformation data to provide a comprehensive understanding of a chemical's journey through the environment. cdc.gov This holistic approach uses multimedia models, which can incorporate elements of both fugacity and advection-dispersion models, to track a substance from its source through various environmental compartments and identify potential exposure pathways. researchgate.net

For this compound, such an analysis would begin with its formation from the degradation of parent phthalates in products discarded in landfills or released from wastewater treatment plants. The analysis would then model its subsequent fate:

Partitioning: How it distributes between soil, sediment, and water, likely accumulating in solid phases due to sorption. researchgate.net

Transformation: Its rate of further biodegradation by microbial communities. epa.gov

Transport: Its potential for leaching from soil into groundwater or transport via surface runoff into rivers and lakes.

Ecological Exposure Dynamics and Mechanistic Biological Interactions of Monooxoisodecyl Phthalate in Non Human Biota

Bioavailability and Uptake Kinetics in Aquatic and Terrestrial Organisms

Scientific literature explicitly detailing the bioavailability and uptake kinetics of Monooxoisodecyl Phthalate (B1215562) (MOiDP) in a wide range of non-human biota is currently limited. MOiDP is recognized as a secondary metabolite of the widely used plasticizer Di-isodecyl phthalate (DiDP). iarc.fr The environmental presence of MOiDP is therefore intrinsically linked to the degradation of its parent compound.

While comprehensive studies on MOiDP are scarce, research on other phthalate esters and their metabolites can provide a general framework for understanding potential exposure pathways. However, direct extrapolation of data from other phthalates to MOiDP requires caution due to differences in chemical structure and properties.

Dermal and Dietary Exposure Routes in Model Organisms

There is a lack of specific research on the dermal and dietary exposure routes of Monooxoisodecyl Phthalate in model organisms. Studies on parent phthalates like Di(2-ethylhexyl) phthalate (DEHP) indicate that dermal absorption can occur, with the rate of uptake influenced by the specific phthalate and the presence of other substances. publicnow.com For instance, phthalates can be metabolized into their monoesters within the skin, which may alter their absorption rates. publicnow.com However, no such specific data exists for MOiDP.

Dietary uptake is a significant exposure route for many environmental contaminants. While models exist for predicting the bioaccumulation of organic chemicals from dietary sources in fish, these have not been specifically applied to MOiDP. nih.gov

Gills and Respiratory Surface Uptake in Aquatic Species

Direct studies on the uptake of this compound through the gills and respiratory surfaces of aquatic species have not been identified in the current body of scientific literature. For phthalates in general, the respiratory surface is a potential route of exposure for aquatic organisms.

Root Uptake and Translocation in Terrestrial Plants

Research on the uptake and translocation of this compound in terrestrial plants is not currently available. Studies on other phthalates, such as di-n-butyl phthalate (DnBP) and DEHP, and their primary monoester metabolites have shown that these compounds can be taken up by plant roots from the soil. nih.govnih.gov The translocation of these compounds from the roots to the leaves is generally limited. nih.gov These studies also indicate that parent phthalates can be metabolized to their monoesters within the plant tissues. nih.govnih.gov However, the specific behavior of the secondary metabolite MOiDP in this context has not been investigated. The bioavailability of phthalates in soil can be influenced by factors such as the soil's organic carbon content and the presence of materials like biochar. researchgate.netnih.gov

Biotransformation and Metabolism in Non-Human Biological Systems

This compound is a product of the biotransformation of Di-isodecyl phthalate (DiDP). iarc.fr The metabolism of DiDP has been primarily studied in mammalian models, providing some insight into the formation of MOiDP.

Phase I and Phase II Metabolic Pathways in Fish and Invertebrates

Specific data on the Phase I and Phase II metabolic pathways of this compound in fish and invertebrates is not available in the current scientific literature. General metabolic pathways for parent phthalates in aquatic organisms involve hydrolysis to their monoesters, followed by further metabolism.

Species-Specific Differences in Metabolic Capacities

The metabolism of Diisodecyl phthalate (DIDP), the parent compound of this compound (MOiDP), is a critical factor influencing the internal exposure and potential toxicity of its metabolites in different species. While comprehensive data on the metabolic capacities for DIDP across a wide range of non-human biota are limited, studies in mammals provide foundational knowledge on the primary metabolic pathways.

In rats, DIDP undergoes rapid and extensive metabolism. springermedizin.denih.gov The initial step involves hydrolysis by esterases to form the monoester, Monoisodecyl phthalate (MiDP). nih.gov Following this, MiDP is further oxidized to several secondary metabolites. A key metabolite identified is this compound (MOiDP). springermedizin.denih.gov Other significant oxidative metabolites include mono-hydroxy-isodecyl-phthalate (MHiDP) and mono-carboxy-isononyl-phthalate (MCiNP). springermedizin.denih.gov Notably, MCiNP has been identified as the most abundant urinary metabolite in rats, suggesting it could serve as a biomarker for DIDP exposure. researchgate.netspringermedizin.de Phthalic acid is also a detected metabolite in the urine of rats exposed to DIDP.

While direct studies on the metabolism of DIDP in fish, birds, and aquatic invertebrates are scarce, it is known that fish possess the enzymatic machinery to metabolize other phthalates. For instance, hydrolysis is a major pathway for the metabolism of di-2-ethylhexyl phthalate (DEHP) in the sheepshead minnow. nih.gov Given the fundamental nature of ester hydrolysis and oxidation reactions in xenobiotic metabolism, it is plausible that similar pathways exist in aquatic organisms and birds for the breakdown of DIDP into MOiDP and other metabolites. However, the rate and extent of these metabolic transformations are likely to exhibit significant species-specific differences, influenced by factors such as the activity of metabolic enzymes and the feeding habits of the organism. nih.gov The lower activity of certain metabolic enzymes in birds compared to mammals can lead to higher toxicity of some xenobiotics. nih.gov

Table 1: Major Metabolites of Diisodecyl Phthalate (DIDP) Identified in Rats

Metabolite NameAbbreviation
Monoisodecyl phthalateMiDP
This compoundMOiDP
Mono-hydroxy-isodecyl-phthalateMHiDP
Mono-carboxy-isononyl-phthalateMCiNP
Phthalic acid-

Data sourced from studies on rat metabolism of DIDP. researchgate.netspringermedizin.denih.gov

Cellular and Molecular Mechanisms of Interaction in Non-Human Models

The biological effects of MOiDP and its parent compound, DIDP, are initiated through interactions at the cellular and molecular level. These interactions can lead to a cascade of events, including receptor binding, altered gene expression, and induction of oxidative stress, ultimately manifesting as physiological and reproductive disturbances.

Phthalates are known to interact with various nuclear receptors, which are critical regulators of numerous physiological processes, including metabolism and reproduction. biochemjournal.com While direct studies on the binding of MOiDP to nuclear receptors in fish and birds are not available, research on other phthalates provides insights into potential mechanisms. Phthalates have been shown to possess anti-androgenic activity in fish. nih.gov For example, di-n-butyl phthalate (DBP) has been observed to have anti-androgenic effects in the three-spined stickleback. researchgate.net

In mammals, certain phthalates and their metabolites can bind to and activate peroxisome proliferator-activated receptors (PPARs), which play a key role in lipid metabolism. The structural similarities among phthalate metabolites suggest that MOiDP could potentially interact with such receptors in non-human biota. However, without specific binding affinity studies for MOiDP in fish and avian species, this remains a hypothesis requiring further investigation.

Transcriptomic analyses are powerful tools for understanding the molecular responses of organisms to chemical exposure. While no studies have specifically profiled the gene expression changes induced by MOiDP, research on its parent compound, DIDP, and other high molecular weight phthalates in aquatic organisms offers valuable insights.

In zebrafish (Danio rerio) embryos, exposure to other phthalates like DEHP has been shown to alter the expression of genes involved in crucial developmental processes. These include genes related to cardiovascular development, dorsoventral axis formation, tail formation, and floorplate development. nih.gov For instance, DEHP exposure has been linked to changes in the expression of genes such as krit1, fbn2b, chrd, smad5, pkd2, wnt3a, and wnt8a. nih.gov Furthermore, in adult female zebrafish, DEHP has been shown to decrease the expression of the luteinizing hormone receptor (LHR) and cyclooxygenase-2 (ptgs2) genes in the ovaries, which are critical for oocyte maturation and ovulation. plos.org

Proteomic and metabolomic studies provide a functional overview of the cellular responses to xenobiotic exposure. Currently, there is a lack of published research specifically investigating the proteomic and metabolomic profiles of non-human species exposed to this compound.

However, studies on the parent compound, DIDP, in zebrafish have demonstrated alterations in biochemical markers that are indicative of changes in the proteome and metabolome. For instance, exposure to DIDP has been shown to accelerate the activities of liver and heart tissue transaminases and decrease the activity of acetylcholinesterase in various tissues. nih.govresearchgate.net These changes in enzyme activity reflect alterations at the protein level and suggest downstream metabolic consequences. A comprehensive understanding of the specific proteins and metabolic pathways affected by MOiDP will require dedicated proteomic and metabolomic investigations in relevant non-human species.

Exposure to environmental contaminants, including phthalates, can lead to an imbalance between the production of reactive oxygen species (ROS) and the capacity of an organism's antioxidant defense system, resulting in oxidative stress.

Studies on the parent compound, DIDP, have provided evidence of its potential to induce oxidative stress in fish. In a comparative study on nine different phthalates, DIDP was found to alter the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in the liver of the goldfish (Carassius auratus). nih.gov Based on an integrated biomarker response, DIDP was ranked as having a higher toxicity potential than several other phthalates, including DEHP. nih.gov

In zebrafish, exposure to DIDP has been shown to decrease the total antioxidant capacity in brain, gills, intestine, and muscle tissues. nih.govresearchgate.net It is plausible that MOiDP, as a metabolite of DIDP, contributes to these oxidative stress responses. The induction of oxidative stress by other phthalates has been well-documented in various aquatic organisms, including fish and marine diatoms. nih.govbohrium.comnih.gov

Table 2: Effects of Diisodecyl Phthalate (DIDP) on Oxidative Stress Biomarkers in Fish

SpeciesBiomarkerEffect
Goldfish (Carassius auratus)Superoxide Dismutase (SOD)Altered activity
Goldfish (Carassius auratus)Catalase (CAT)Altered activity
Goldfish (Carassius auratus)Glutathione Peroxidase (GPx)Altered activity
Goldfish (Carassius auratus)Malondialdehyde (MDA)Altered levels
Zebrafish (Danio rerio)Total Antioxidant Capacity (TAOC)Decreased

This table summarizes findings from studies on the parent compound of MOiDP. nih.govresearchgate.netnih.gov

Phthalates are widely recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the hormonal systems of wildlife. biochemjournal.com While direct evidence for the endocrine-modulating effects of MOiDP is lacking, studies on its parent compound, DIDP, and other high molecular weight phthalates indicate a potential for such activity.

In the freshwater fish Oreochromis mossambicus, exposure to di-isononyl phthalate (DINP), a compound structurally similar to DIDP, has been shown to disrupt endocrine functions. sciensage.info This includes alterations in the levels of follicle-stimulating hormone (FSH), luteinizing hormone (LH), thyroid-stimulating hormone (TSH), cortisol, and testosterone. sciensage.info In female fish of the same species, DINP exposure was also found to decrease estradiol (B170435) levels. sciensage.info

DNA Damage and Repair Mechanisms in Environmental Sentinel Species

Phthalate esters and their metabolites are recognized for their potential to induce genotoxicity in various organisms. The primary mechanism often involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent DNA damage. nih.gov While direct studies on MOiDP are scarce, the genotoxic effects of other phthalate metabolites, such as Mono(2-ethylhexyl) Phthalate (MEHP), have been documented. For instance, MEHP has been shown to cause significant DNA damage in cell lines derived from the European sea bass (Dicentrarchus labrax), a species considered a good bioindicator for marine pollution. iss.it This suggests that MOiDP, as a structurally similar metabolite, could pose a similar risk to aquatic sentinel species.

The Comet assay is a key tool for measuring the genotoxic potential of chemicals like phthalates. nih.gov Studies using this method on the metabolite monoethyl phthalate (MEP) have demonstrated an association with increased DNA damage in sperm. nih.gov Conversely, some research on the parent compound DEHP did not find evidence of induced DNA damage in Chinese hamster ovary (CHO) cells or an increase in abnormal sperm in rats or mice, suggesting a low probability of genetic damage being transmitted through the male germ line for that specific compound. nih.gov These varied findings highlight the complexity of phthalate toxicology, where the specific chemical structure of the parent compound and its metabolites dictates the genotoxic outcome.

Environmental sentinel species possess various DNA repair mechanisms to counteract genotoxic insults. In fish, these include base excision repair (BER), nucleotide excision repair (NER), and photoreactivation repair (PER). nih.gov The efficiency of these repair systems is crucial as they represent the primary line of defense against genotoxic agents. nih.govresearchgate.net These repair mechanisms are often species- and tissue-dependent and can be influenced by the developmental stage of the organism. nih.gov The capacity for DNA repair in a given species can influence its susceptibility to pollutants and is a critical factor in assessing the ecological risk of compounds like MOiDP.

Phthalate/Metabolite Test System/Species Observed Genotoxic Effect Assay Method
Phthalates (general)VariousGeneration of Reactive Oxygen Species (ROS), leading to potential DNA damage. nih.govN/A
Mono(2-ethylhexyl) Phthalate (MEHP)European sea bass (Dicentrarchus labrax) embryonic cell lineHigh levels of DNA damage. iss.itComet Assay
Monoethyl Phthalate (MEP)HumanAssociated with increased DNA damage in sperm. nih.govNeutral Comet Assay
Di(2-ethylhexyl) Phthalate (DEHP)Chinese Hamster Ovary (CHO) cellsDid not induce DNA damage or sister chromatid exchange. nih.govN/A
Di(2-ethylhexyl) Phthalate (DEHP)Mice and RatsDid not increase numbers of morphologically abnormal sperm. nih.govSperm Morphology Assay

Population and Community-Level Ecological Responses

The introduction of phthalates and their metabolites into ecosystems can trigger a cascade of effects, influencing populations of microorganisms, invertebrates, and higher-trophic-level organisms, thereby altering community structure and function.

Impacts on Microbial Community Structure and Function in Soils and Sediments

However, other research indicates that DEHP can alter microbial communities. One study found that DEHP contamination reduced the quantity, abundance, and homogeneity of soil microbes in the initial weeks of exposure. nih.gov It also led to shifts in dominant bacterial groups, with Acidobacteria being more abundant at lower DEHP concentrations and Proteobacteria dominating at higher levels. nih.gov Key genera involved in DEHP degradation, such as Sphingomonas and Bacillus, became dominant in contaminated soil. nih.gov Similarly, in mangrove sediments, Bacillus sp. was identified as the dominant bacteria in the aerobic degradation of DEHP and Dibutyl Phthalate (DBP). nih.gov As MOiDP is an intermediate in the degradation pathway of DiDP, its presence could selectively favor microbial populations capable of its further catabolism, thus altering the native microbial community structure and function.

Phthalate Environment Concentration Observed Impact on Microbial Community
Di(2-ethylhexyl) Phthalate (DEHP)Soil0.1 mg/gNo impact on structural or functional diversity. usc.edu.auepa.gov
Di(2-ethylhexyl) Phthalate (DEHP)Soil100 mg/gNo effect on microbial community or membrane fluidity. usc.edu.auresearchgate.net
Di(2-ethylhexyl) Phthalate (DEHP)Brown Soil0.1 - 50 mg/kgReduced microbial quantity and abundance initially; shifted dominance from Acidobacteria to Proteobacteria with increasing concentration. nih.gov
Dibutyl Phthalate (DBP) & Di(2-ethylhexyl) Phthalate (DEHP)Mangrove SedimentN/ABacillus sp. identified as the dominant degrading bacteria. nih.gov

Effects on Invertebrate Populations and Community Dynamics

Aquatic and terrestrial invertebrates are often highly sensitive to chemical pollutants. Phthalates have been shown to affect reproduction, development, and survival in this group. researchgate.net For example, the crustacean Daphnia magna, a standard model organism in ecotoxicology, is highly sensitive to both DEHP and DBP. nih.gov Benthic invertebrates, living in sediment where phthalates tend to accumulate, may be particularly susceptible. mdpi.com While specific data for MOiDP is not available, the adverse effects of parent phthalates on invertebrates suggest a potential risk. These effects include reproductive dysfunction and growth inhibition, which can lead to declines in population density and alterations in community composition. mdpi.com Changes in the abundance of key invertebrate species can have significant repercussions for the entire ecosystem, given their roles as grazers, detritivores, and prey for other organisms.

Alterations in Aquatic Food Web Structure and Trophic Interactions

Due to their chemical properties, higher-molecular-weight phthalates and their metabolites can bioaccumulate in the tissues of aquatic organisms. iss.itmdpi.com Phthalate metabolites can be stored in fatty tissues, reflecting chronic exposure. iss.it This accumulation introduces these compounds into the aquatic food web. The transfer and potential biomagnification of phthalates through trophic levels is a significant concern, although whether they consistently biomagnify is still under investigation. iss.itresearchgate.net

Exposure to phthalates can have different effects across various trophic levels. Studies assessing the toxicity of DEHP and DBP on model aquatic ecosystems found that sensitivity varied among species, with the order of sensitivity being Daphnia magna (invertebrate) > Danio rerio (fish) > Pseudorasbora parva (fish) > Chlorella vulgaris (algae). nih.gov Such differential toxicity can alter competitive balances and predator-prey relationships. For instance, a decline in a sensitive zooplankton species due to MOiDP exposure could lead to an increase in phytoplankton (algae) and a decrease in the food source for planktivorous fish, thereby restructuring the entire food web.

Implications for Ecosystem Services and Biodiversity

The cumulative impacts of a contaminant like MOiDP at the organismal and community levels can degrade broader ecosystem services and reduce biodiversity. By altering microbial communities in soils and sediments, the fundamental processes of nutrient cycling and organic matter decomposition—key ecosystem services—could be impaired. nih.gov

Impacts on invertebrate and fish populations through reproductive impairment and direct toxicity can lead to a decline in species richness and abundance, directly reducing biodiversity. mdpi.commdpi.com Given the interconnectedness of species within food webs, the loss or decline of sensitive populations can have cascading effects, potentially leading to ecosystem instability. Disruptions in fisheries, which are vital provisioning services, could occur if fish populations are adversely affected by developmental or reproductive toxicity. nih.gov Therefore, the widespread presence of phthalates and their metabolites like MOiDP represents a potential threat to the maintenance of healthy, resilient ecosystems and the services they provide.

Regulatory and Policy Frameworks Pertaining to Environmental Management of Phthalate Esters, with Specific Reference to Monooxoisodecyl Phthalate

National and Regional Regulatory Approaches for Environmental Phthalate (B1215562) Control

National and regional bodies, notably in the European Union and the United States, have implemented specific regulations that limit the use and release of phthalates.

Environmental Quality Standards (EQS) for Water and Sediment

Environmental Quality Standards (EQS) are concentration thresholds for specific substances in water, sediment, or biota that should not be exceeded to protect ecosystem health.

In the United States , the Environmental Protection Agency (EPA), under the Toxic Substances Control Act (TSCA), conducted a comprehensive risk evaluation for DIDP, releasing the final report in January 2025. The evaluation concluded that DIDP does not present an unreasonable risk of injury to the environment. mst.dkeuropa.eu The EPA's environmental hazard assessment found no acute or chronic toxicity to aquatic species or sediment-dwelling organisms at concentrations up to and exceeding the limit of water solubility. wecoop.eu This finding explains the absence of specific national ambient water quality criteria for DIDP.

In the European Union , the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation framework uses the concept of the Predicted No-Effect Concentration (PNEC) for environmental risk assessment. mst.dkait.ac.thpops.int The PNEC is the concentration of a chemical below which adverse effects in the ecosystem are not expected to occur. It is derived from ecotoxicity data (e.g., LC50, NOEC) and the application of assessment factors. While specific harmonized PNEC values for DIDP are not formally established across the EU, member states and registrants derive them as part of the chemical safety assessment. For example, a review by the Danish Environmental Protection Agency proposed PNEC values for several phthalates, including DIDP, based on available toxicity data. ait.ac.thindustrialchemicals.gov.au

The table below summarizes key ecotoxicity findings for DIDP, which are used to derive such environmental safety thresholds.

Interactive Table: Ecotoxicity Data for Diisodecyl Phthalate (DIDP)
Trophic LevelSpeciesEndpointValue (mg/L)Reference
FishOncorhynchus mykiss (Rainbow trout)96-hour LC50>100ECB, 2003
InvertebrateDaphnia magna (Water flea)48-hour EC50>100ECB, 2003
AlgaeScenedesmus subspicatus72-hour EC50>100ECB, 2003
Sediment OrganismChironomus riparius (Midge larvae)28-day NOEC4300 mg/kgU.S. EPA, 2024 wecoop.eu

Emission Limits and Discharge Regulations for Industrial Sources

Direct emissions of phthalates into the environment are regulated primarily through controls on industrial facilities that manufacture or use these chemicals. Rather than setting specific numerical emission limits for individual substances like DIDP in wastewater or air, the regulatory approach focuses on integrated pollution prevention and control.

In the EU, the Industrial Emissions Directive (IED) is the main instrument for regulating pollutant emissions from industrial installations. service.gov.uk It requires facilities to use the Best Available Techniques (BAT) to achieve a high level of environmental protection. For the large-volume organic chemical sector, which includes the production of phthalates via esterification, the relevant BAT Reference Document (BREF) outlines techniques to minimize emissions to air and water, improve energy efficiency, and manage waste streams effectively. service.gov.uk This includes measures to reduce volatile organic compound (VOC) emissions and ensure efficient wastewater treatment. epa.gov

Waste Management Policies for Phthalate-Containing Materials

Given that the primary use of DIDP is as a plasticizer in PVC, waste management policies for plastics are critical for controlling its environmental release.

The EU Waste Framework Directive establishes the legal framework for treating and managing waste in the European Union. ait.ac.th A significant challenge is the presence of "legacy additives" in recycled materials. Phthalates used legally in products manufactured in the past may now be restricted, complicating the recycling of those products. Regulations seek to ensure that recycled materials are safe for use while promoting a circular economy. The directive requires companies supplying articles containing substances on the REACH Candidate List (Substances of Very High Concern) above a 0.1% concentration to notify the ECHA SCIP database, enhancing transparency in the waste stream. industrialchemicals.gov.au

In the U.S., there has been debate regarding whether to classify discarded PVC as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). Proponents argue it is necessary to manage risks from additives like phthalates, while opponents suggest it would stifle recycling efforts. As of early 2023, the EPA has not moved to regulate PVC as a hazardous waste, citing insufficient evidence of substantial hazard from discarded PVC when managed properly.

Risk Assessment Methodologies for Environmental Exposure

Environmental risk assessment is a systematic process used by regulatory agencies to evaluate the potential for adverse ecological effects caused by a chemical stressor.

Ecological Risk Assessment (ERA) Frameworks for Phthalates

The ERA framework for a chemical like DIDP generally involves four key steps: Hazard Identification, Exposure Assessment, and Risk Characterization.

Hazard Identification and Effects Assessment: This step characterizes the inherent toxicity of the chemical to environmental organisms. It involves a critical review of ecotoxicology studies on species from different trophic levels (e.g., algae, invertebrates, fish). Key endpoints include the No-Observed-Effect Concentration (NOEC) from chronic studies and the Lethal Concentration (LC50) or Effect Concentration (EC50) from acute studies. pops.int As noted previously, the U.S. EPA's review found DIDP to have very low aquatic and sediment toxicity. wecoop.eu

Exposure Assessment: This step determines the environmental concentrations of the chemical. It involves modeling and measuring the release, fate, and transport of the substance in various environmental compartments. For DIDP, its low water solubility and high octanol-water partition coefficient (log Kow) mean that when released into aquatic environments, it strongly partitions to organic carbon in soil and sediment. epa.gov Biodegradation is a key fate process, leading to the formation of metabolites like Monooxoisodecyl Phthalate. epa.gov

Risk Characterization: In this final step, the exposure estimates are compared with the hazard values to determine the likelihood of adverse effects. This is often done by calculating a risk quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). pops.int

RQ = PEC / PNEC

If the RQ is less than 1, the risk is generally considered to be adequately controlled. The U.S. EPA's 2025 risk evaluation for DIDP serves as a practical example of this process. By comparing modeled and monitored environmental concentrations with the high (low-toxicity) effect levels from hazard studies, the agency concluded a lack of risk to aquatic organisms and aquatic-dependent wildlife. wecoop.eu

The table below illustrates the general methodology for deriving a PNEC for the aquatic environment, as used in the EU.

Interactive Table: PNEC Derivation using Assessment Factors (AF)
Available DataAssessment Factor (AF)PNEC Calculation
At least one short-term L(E)C50 from each of three trophic levels (fish, daphnia, algae)1000Lowest L(E)C50 / 1000
One long-term NOEC from two trophic levels (e.g., fish and/or daphnia)50Lowest NOEC / 50
Long-term NOECs from three species representing three trophic levels10Lowest NOEC / 10
Field data or model ecosystem dataCase-by-caseN/A

Source: Adapted from ECHA Guidance on Information Requirements and Chemical Safety Assessment. pops.int

Exposure Modeling and Scenario Development for Ecosystems

Exposure modeling is a critical tool for estimating the concentration of a chemical in various environmental compartments. For phthalates like DiDP, and by extension its metabolites such as MOiDP, these models are essential for predicting potential ecosystem risks. The process involves integrating data on the chemical's properties, use patterns, and release scenarios to generate a Predicted Environmental Concentration (PEC).

Key aspects of exposure modeling for DiDP and its metabolites include:

Multi-Route Exposure Assessment: Models account for the various pathways through which phthalates enter the environment. These include industrial discharges, leaching from plastic products in landfills, and atmospheric deposition. researchgate.net

Probabilistic Frameworks: Modern exposure models often use a probabilistic approach, such as a two-dimensional Monte Carlo analysis, to account for variability and uncertainty in factors like chemical concentrations in products and human activities that lead to release. researchgate.net

Environmental Fate and Transport: The models simulate how DiDP partitions between water, soil, sediment, and air. Due to the high octanol-water partition coefficient (log Kow) of high-molecular-weight phthalates, a significant portion is expected to adsorb to sludge in wastewater treatment plants and partition to sediment in aquatic environments. witpress.com

Metabolite Formation: While models primarily track the parent compound (DiDP), the formation of metabolites like MOiDP is a key consideration in understanding the complete environmental picture. The presence of MOiDP in environmental samples serves as a biomarker, confirming the degradation of DiDP. nih.gov

Scenario development involves creating plausible situations to estimate environmental concentrations under different conditions, such as a worst-case scenario involving direct discharge into a waterway versus a more typical scenario involving release to a municipal wastewater treatment plant.

Derivation of Predicted No-Effect Concentrations (PNECs) for Environmental Compartments

The Predicted No-Effect Concentration (PNEC) is the concentration of a chemical below which adverse effects on the ecosystem are unlikely to occur. wikipedia.org It is a cornerstone of environmental risk assessment, providing a benchmark against which the PEC is compared. The ratio of PEC to PNEC determines the risk quotient (RQ); a value less than 1 suggests that the chemical poses no significant risk. wikipedia.orgsintef.no

The derivation of a PNEC is a structured process that relies on ecotoxicological data.

Methods for PNEC Derivation:

MethodDescriptionAssessment Factor (AF)Data Requirement
Assessment Factor (AF) This is the most common method, where an assessment factor is applied to the lowest available toxicity value (e.g., LC50 for acute toxicity or NOEC for chronic toxicity). The AF accounts for uncertainties in extrapolating from laboratory data to real-world ecosystems. wikipedia.orgsintef.noRanges from 1 to 1000, depending on the quality and quantity of data. A higher AF is used when data is scarce. wikipedia.orgCan be derived from a single acute toxicity test, but ideally uses chronic toxicity data from species at different trophic levels (e.g., algae, invertebrates, fish). frontiersin.org
Species Sensitivity Distribution (SSD) A statistical approach that models the variation in sensitivity among different species to a specific chemical. The PNEC is derived from the Hazardous Concentration for 5% of the species (HC5), which is the concentration at which 5% of species in the ecosystem are expected to be affected. wikipedia.orgfrontiersin.orgA small assessment factor (typically 1 to 5) is applied to the HC5 value. wikipedia.orgRequires a larger dataset of chronic toxicity data for multiple species from different taxonomic groups.

Sustainable Alternatives and Mitigation Strategies in Industrial and Societal Contexts

Mitigating the environmental impact of phthalates like DiDP involves a combination of replacing them with safer alternatives and implementing technologies to reduce their release into the environment. These strategies are increasingly framed within the principles of a circular economy.

Development and Adoption of Phthalate-Free Plasticizers in Manufacturing

The primary mitigation strategy is the substitution of regulated or high-concern phthalates with alternative plasticizers that have a more favorable environmental and health profile. The market for phthalate-free plasticizers has grown significantly, driven by regulatory pressure and consumer demand. umn.edugoldstab.com

Examples of Phthalate-Free Plasticizer Classes:

Plasticizer ClassKey CompoundsProperties and Applications
Benzoates Diethylene Glycol Dibenzoate, Dipropylene Glycol DibenzoateHigh-solvating plasticizers that lower processing temperatures. Used in PVC plastisols, flooring, adhesives, and sealants. Offer good stain and UV resistance. goldstab.comnayakem.com
Citrates Acetyl Tributyl Citrate (ATBC)Bio-based and biodegradable plasticizers with low toxicity. Commonly used in sensitive applications like medical devices, toys, and food packaging. abcchemical.comtecnosintesi.com
Adipates, Sebacates, Azelates Dioctyl Adipate (DOA), Di-2-ethylhexyl sebacate (B1225510) (DOS)Aliphatic esters known for imparting excellent low-temperature flexibility to PVC. goldstab.comtecnosintesi.com
Trimellitates Trioctyl Trimellitate (TOTM)Used in applications requiring high-temperature resistance, such as wire and cable insulation. tecnosintesi.com
Bio-Based Epoxidized Soybean Oil (ESBO), Vegetable Oil DerivativesDerived from renewable resources. ESBO also acts as a secondary plasticizer and heat stabilizer for PVC. umn.edugoldstab.com

The adoption of these alternatives allows manufacturers to create products with the desired flexibility and durability while avoiding the regulatory and health concerns associated with certain phthalates. umn.edunayakem.com

Advanced Wastewater Treatment Technologies for Phthalate Removal

Since a primary pathway for phthalates to enter the environment is through wastewater, effective removal at treatment plants (WWTPs) is crucial. Conventional wastewater treatment processes may not completely remove all phthalates, necessitating advanced technologies. tandfonline.com

Advanced Treatment Technologies for Phthalate Removal:

TechnologyMechanismRemoval EfficiencyNotes
Adsorption Phthalates adhere to the surface of an adsorbent material.HighActivated carbon is a highly effective adsorbent due to its large surface area. Biofilms also show significant adsorption capacity for phthalates like DEHP. iwaponline.comresearchgate.nete3s-conferences.org
Advanced Oxidation Processes (AOPs) Generation of highly reactive hydroxyl radicals to chemically degrade phthalates.HighIncludes processes like ozonation (O3), UV/O3, and photocatalysis (e.g., using TiO2). Effective for complete mineralization of the compounds. iwaponline.come3s-conferences.org
Membrane Filtration Physical separation of phthalates from water using semi-permeable membranes.Moderate to HighTechnologies like reverse osmosis and nanofiltration can be effective. Often used in combination with other treatments. iwaponline.comresearchgate.net
Microbial Degradation Microorganisms use phthalates as a source of carbon and energy, breaking them down into simpler, less harmful substances.HighConsidered a primary removal mechanism in both natural environments and biological wastewater treatment systems like activated sludge processes. witpress.come3s-conferences.org

The efficiency of these technologies can be high (85-95%), but it depends on the specific phthalate and the operational conditions of the WWTP. tandfonline.com High-molecular-weight phthalates tend to be removed effectively through adsorption to sludge during primary and secondary treatment. witpress.com

Circular Economy Principles and Lifecycle Assessments for Phthalate-Containing Products

The concept of a circular economy aims to eliminate waste and keep materials in use by design. ellenmacarthurfoundation.org For phthalate-containing products, this presents both opportunities and challenges.

Designing Out Waste: The first principle is to avoid creating waste and pollution from the outset. This strongly supports the substitution of hazardous chemicals with safer alternatives, as discussed in section 6.4.1. ellenmacarthurfoundation.orgecostandard.org

Circulating Products and Materials: Recycling and reusing plastic products are central to a circular economy. However, a major concern is the potential for hazardous chemicals to become trapped in recycling loops, potentially contaminating new products made from recycled materials, such as toys or food packaging. foodpackagingforum.orgresearchgate.net Full transparency regarding the chemical composition of products is necessary to ensure safe recycling streams. foodpackagingforum.org

Lifecycle Assessment (LCA): LCA is a methodology for assessing the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal or recycling. An LCA of a phthalate-containing product would evaluate its total environmental footprint, including energy consumption, resource depletion, and toxicity potential. This tool allows for a comparative analysis between products made with traditional phthalates and those made with phthalate-free alternatives, providing a scientific basis for selecting more sustainable options.

By integrating these principles, industries can move towards a more sustainable model that minimizes the environmental burden of plasticizers and the products they are used in.

Emerging Research Trajectories and Methodological Innovations for Monooxoisodecyl Phthalate Studies

Development of Novel Analytical Techniques for Trace-Level Detection

The accurate quantification of Monooxoisodecyl Phthalate (B1215562) at trace levels in complex environmental matrices presents a significant analytical challenge. The ubiquitous nature of phthalates often leads to background contamination during sampling and analysis, potentially resulting in overestimated concentrations or false positives. researchgate.net To address these challenges, researchers are continuously developing more sensitive and selective analytical methods.

Recent advancements have focused on refining chromatographic techniques, which are highly effective due to their sensitivity, specificity, and robustness. researchgate.net Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most widely employed methods for phthalate analysis. researchgate.net Innovations in these areas aim to enhance detection limits and simplify sample preparation, which is a critical step to minimize contamination from laboratory equipment, solvents, and reagents. researchgate.netnih.gov

One notable advancement is the development of GC-MS methods that eliminate the need for a derivatization step, a process that can introduce contaminants. frontiersin.orgnih.govnih.gov This streamlined approach is not only faster and more cost-effective but also reduces the generation of toxic waste. researchgate.net For instance, a novel GC-MS method for determining polar and thermally unstable phthalate metabolites has demonstrated low limits of detection (LODs), ranging from 0.029 to 0.049 ng per 2 μL injection for various monoesters. frontiersin.orgnih.gov

High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (MS/MS), is another powerful technique for detecting trace levels of phthalate metabolites in various samples. nih.gov To further enhance sensitivity for environmental samples like water and sediment, pre-concentration techniques such as solid-phase extraction (SPE) are often utilized, enabling detection in the nanogram per liter (ng L⁻¹) range. researchgate.net

The following table summarizes the limits of detection for common phthalate metabolites using an advanced GC-MS method that omits the derivatization step. While specific data for Monooxoisodecyl Phthalate is not detailed in this particular study, these values illustrate the sensitivity of modern analytical techniques for related compounds.

CompoundLimit of Detection (LOD) (ng per 2 μL injection)Limit of Quantification (LOQ) (ng per 2 μL injection)
Monomethyl phthalate (MMP)0.0490.15
Monoethyl phthalate (MEP)0.0360.11
Mono-n-butyl phthalate (MnBP)0.0380.11
Mono-(2-ethylhexyl) phthalate (MEHP)0.0290.087

Data sourced from a study on a novel GC-MS method for phthalate metabolite determination. frontiersin.orgnih.gov

Researchers also face the challenge of distinguishing between MOIP and other isomers of monodecyl phthalates, which requires high-resolution analytical instrumentation. The development of specific analytical standards for MOIP is crucial for its accurate identification and quantification in environmental and biological samples. The ongoing refinement of these analytical methodologies is essential for building a more accurate picture of the environmental prevalence and fate of this compound.

Q & A

Q. What analytical methods are recommended for detecting Monooxoisodecyl Phthalate (MOiDP) in biological samples?

  • Methodology : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for detecting MOiDP and its metabolites in urine or serum. Sample preparation involves enzymatic hydrolysis to release conjugated metabolites, followed by solid-phase extraction. Validation parameters (e.g., limit of detection [LOD] < 0.1 ng/mL) must be established using isotopically labeled internal standards to ensure precision .
  • Key Considerations : Include quality control measures such as spike-and-recovery experiments and inter-laboratory calibration to address matrix effects .

Q. How is MOiDP metabolized in vivo, and what are its primary biomarkers?

  • Methodology : MOiDP undergoes phase I metabolism (hydrolysis and oxidation) to form secondary metabolites like hydroxylated and carboxylated derivatives. Targeted metabolomic studies using MS-based platforms can identify these biomarkers (e.g., mono-hydroxy-isodecyl phthalate). Animal models (e.g., rodents) are used to track metabolic pathways, with urine and serum as primary biospecimens .
  • Key Considerations : Cross-species metabolic differences necessitate validation in human cell lines or organoid models .

Q. What are the primary sources of MOiDP exposure in environmental and consumer contexts?

  • Methodology : Environmental monitoring involves analyzing industrial wastewater, plastic products, and indoor dust using gas chromatography (GC-MS). Consumer product testing requires extraction protocols tailored to polymeric matrices (e.g., PVC) to quantify leaching potential under simulated use conditions .
  • Key Considerations : Standardize extraction solvents (e.g., hexane/isopropanol mixtures) and account for temperature-dependent leaching variability .

Advanced Research Questions

Q. How can experimental designs address conflicting epidemiological data on MOiDP's association with endocrine disruption?

  • Methodology : Conduct longitudinal cohort studies with repeated biomonitoring to capture temporal exposure variations. Adjust for confounders (e.g., co-exposure to other phthalates, diet, and lifestyle) using multivariate regression models. Mechanistic studies (e.g., in vitro receptor-binding assays) should validate epidemiological findings .
  • Key Considerations : Use stratified sampling to assess sex-specific effects, as phthalate metabolism and toxicity may differ by gender .

Q. What strategies optimize cumulative risk assessment for MOiDP in mixtures with other phthalates?

  • Methodology : Apply dose-additivity models (e.g., Hazard Index) or synergistic toxicity frameworks (e.g., Bayesian networks) to evaluate combined effects. Prioritize phthalates with shared metabolic pathways (e.g., DEHP and MOiDP) in mixture toxicity studies. Utilize in silico tools like quantitative structure-activity relationship (QSAR) models to predict interactions .
  • Key Considerations : Validate models using in vivo data from co-exposure experiments in animal models .

Q. How can researchers reconcile discrepancies between in vitro and in vivo toxicity data for MOiDP?

  • Methodology : Perform physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro results (e.g., hepatocyte assays) to in vivo dosimetry. Incorporate metabolic competency in cell models (e.g., primary hepatocytes over immortalized lines) to improve translational accuracy .
  • Key Considerations : Account for tissue-specific bioaccumulation and protein-binding kinetics in model parameterization .

Methodological Resources

  • Reference Standards : Use certified MOiDP solutions (e.g., 1,2-Benzenedicarboxylic acid hexyl isodecyl ester) for analytical calibration, stored at -20°C to prevent degradation .
  • Data Repositories : Access NHANES biomonitoring data for population-level exposure trends and metabolite reference ranges .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.